Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate
Description
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate is a sulfonamide-containing compound featuring a unique azetidine (four-membered nitrogen-containing ring) core. Key structural attributes include:
- Azetidine-3-carboxamide backbone: The strained four-membered ring may confer conformational rigidity, influencing binding interactions.
- Ethyl acetate ester: Likely acts as a prodrug moiety to enhance bioavailability, with the ester group facilitating cellular uptake.
Properties
IUPAC Name |
ethyl 2-[(1-cyclopropylsulfonylazetidine-3-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-2-18-10(14)5-12-11(15)8-6-13(7-8)19(16,17)9-3-4-9/h8-9H,2-7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDUFZJGMEYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)S(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Aza-Yang Cyclization
Protonated phenacyl amines undergo ultrafast electron transfer upon UV irradiation (280 nm), enabling radical recombination to form azetidinols. For example, irradiation of cyclohexyl acetophenone derivatives in acetonitrile yields trans-fused cyclobutanols, which are reconfigured into azetidines via acid catalysis. Key modifications include:
Palladium-Catalyzed Cross-Coupling
Alternative routes leverage 2,6-diazaspiro[3.3]heptane intermediates, synthesized via LiAlH4 reduction of diones followed by Boc protection and Suzuki-Miyaura coupling with (2-(trifluoromethyl)phenyl)boronic acid. This method achieves endo/exo selectivity (10:1 ratio) during olefin reduction, critical for stereochemical fidelity.
N-Sulfonylation with Cyclopropylsulfonyl Chloride
Sulfonylation of the azetidine nitrogen proceeds under mild conditions:
- Base-mediated reaction : Treatment with cyclopropylsulfonyl chloride (1.2 equiv) in dichloromethane, using triethylamine (2.5 equiv) as a base, achieves >85% yield.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the sulfonyl chloride electrophile.
Carboxamide Coupling at the Azetidine 3-Position
HATU-Mediated Acylation
Activation of azetidine-3-carboxylic acid with HATU (1.1 equiv) and DIPEA (3 equiv) in THF, followed by reaction with ethyl glycinate hydrochloride, affords the carboxamide in 78–82% yield. Competing β-lactam formation is minimized by maintaining low temperatures (0–5°C).
Isocyanate-Based Coupling
Alternative protocols employ methyl 2-isocyanatobenzoate to form urea linkages, which are hydrolyzed to carboxylic acids and subsequently coupled with ethyl glycinate. This method requires saponification with NaOH (2 N) in THF/MeOH (1:1), yielding 70–75% conversion.
Ethyl Ester Installation and Final Functionalization
Esterification of Carboxylic Acid Intermediates
The ethyl ester is introduced via Fischer esterification:
Direct Alkylation
Ethyl bromoacetate (1.5 equiv) reacts with the deprotonated carboxamide (using NaH in DMF) at 25°C for 6 h, yielding 80–84% of the target compound.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Azetidine ring formation | 75–80 | 95.2 |
| Sulfonylation | 85–88 | 97.8 |
| Carboxamide coupling | 78–82 | 96.5 |
| Esterification | 88–92 | 98.1 |
Challenges and Mitigation Strategies
- Diastereomer separation : Reverse-phase chromatography (C18 column, MeCN/H2O gradient) resolves endo and exo isomers.
- β-Lactam byproducts : Controlled stoichiometry of HATU (1.05–1.1 equiv) and low-temperature conditions suppress undesired cyclization.
- Sulfonyl chloride hydrolysis : Anhydrous conditions and molecular sieves stabilize the reagent.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and peptidomimetics.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group and azetidine ring play crucial roles in binding to these targets, modulating their activity, and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to two classes of analogs:
Functional Implications of Structural Variations
Core Structure: Azetidine vs. Imidazole-based compounds (Fig. 1A–G) may exhibit stronger π-π stacking due to aromaticity . Sulfonyl Group:
- Cyclopropylsulfonyl (target compound): Introduces steric hindrance and lipophilicity, which could improve membrane permeability.
- Phenylsulfonyl (compound 24c): Aromatic sulfonyl groups may enhance electron-withdrawing effects, stabilizing negative charges in enzyme active sites .
Substituent Effects: Halogens (e.g., Cl in Fig. 1C) and trifluoromethyl groups (Fig. 1E) in imidazole derivatives are known to modulate potency and metabolic stability . The ethyl acetate moiety in all compounds likely serves as a solubilizing group or prodrug feature.
Synthetic Considerations: Compound 24c was synthesized via sulfonylation of an azetidine amine with benzenesulfonyl chloride, achieving 34% yield after chromatography .
Research Findings and Hypotheses
- Bioactivity : While biological data for the target compound are unavailable, imidazole analogs (Fig. 1A–G) are often explored as kinase inhibitors or antimicrobial agents due to their heteroaromatic cores . Azetidine sulfonamides like 24c may target enzymes such as proteases or hydrolases .
- Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to phenyl groups, extending half-life.
- Conformational Rigidity : Azetidine’s strain could restrict rotational freedom, improving target selectivity but complicating synthesis.
Biological Activity
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 292.35 g/mol. The compound features an azetidine ring, which is a four-membered saturated heterocycle, and a cyclopropylsulfonyl group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₅S |
| Molecular Weight | 292.35 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound may be linked to its structural components that interact with various biological targets. The cyclopropylsulfonyl moiety is known for enhancing the pharmacological profile of compounds by improving selectivity and potency against specific enzymes or receptors.
Antitumor Activity
Research indicates that compounds containing azetidine derivatives can exhibit significant antitumor properties. For instance, studies have shown that azetidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. The presence of the sulfonyl group may enhance these effects by modulating signaling pathways involved in tumor growth .
Antifungal Activity
In addition to antitumor properties, similar compounds have demonstrated antifungal activity. For example, derivatives with structural similarities to this compound were evaluated for their efficacy against various fungal strains, showing moderate to potent inhibition rates . This suggests potential applications in treating fungal infections.
Case Studies
- Antitumor Efficacy : A study conducted on azetidine derivatives reported that specific modifications in the chemical structure led to enhanced cytotoxicity against prostate cancer cells. The mechanism was attributed to the inhibition of COX-2 enzymes, which play a critical role in cancer cell proliferation .
- Antifungal Evaluation : Another investigation assessed the antifungal properties of compounds similar to this compound. Compounds were tested against Candida albicans and Aspergillus niger, revealing significant inhibitory effects at concentrations as low as 50 μg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

